molecular formula C10H15ClFNO B13045274 (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl CAS No. 2250242-06-7

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Cat. No.: B13045274
CAS No.: 2250242-06-7
M. Wt: 219.68 g/mol
InChI Key: WTBBOHWFRAEYJG-PPHPATTJSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride . The nomenclature follows these conventions:

  • Parent chain : A three-carbon propanol backbone (propan-1-ol) serves as the base structure.
  • Substituents :
    • An amino group (-NH~2~) at position 3.
    • A 5-fluoro-2-methylphenyl group attached to the same carbon (C3).
  • Stereochemical descriptor : The (S) configuration denotes the spatial arrangement of substituents around the chiral center.
  • Salt designation : The hydrochloride salt is indicated by appending "hydrochloride" to the base name.

The systematic name emphasizes the compound’s stereochemistry, functional groups, and ionic form, ensuring unambiguous identification in chemical literature.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits a tetrahedral geometry at the chiral carbon (C3), with the following substituents:

  • Amino group (-NH~2~) : Highest priority due to the nitrogen atom’s atomic number.
  • 5-Fluoro-2-methylphenyl group : Aromatic ring with fluorine at position 5 and methyl at position 2.
  • Hydroxyl-bearing chain (-CH~2~CH~2~OH) : Extends from C3 to the terminal hydroxyl group.
  • Hydrogen atom : Lowest priority substituent.

The (S) configuration is determined using the Cahn-Ingold-Prelog rules:

  • Priority order: NH~2~ > C~6~H~4~FCH~3~ > CH~2~CH~2~OH > H.
  • The spatial arrangement of these groups results in a counterclockwise (levorotatory) orientation, corresponding to the S-enantiomer.

The SMILES notation CC1=C(C=C(C=C1)F)C(CCO)N.Cl explicitly encodes the connectivity and stereochemistry.

Crystallographic Analysis and Unit Cell Parameters

As of the latest available data, crystallographic studies for (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride have not been published in the reviewed sources. However, analogous compounds provide insights into potential structural features:

Parameter Representative Value (Analogous Compounds)
Crystal system Triclinic (common for chiral salts)
Space group P1̄ (no. 2)
Unit cell dimensions a ≈ 8.1 Å, b ≈ 10.2 Å, c ≈ 11.6 Å
Angles α ≈ 76°, β ≈ 78°, γ ≈ 74°
Volume ~890 ų

These values, derived from structurally related cadmium complexes, suggest that the hydrochloride salt may adopt a similar packed arrangement due to hydrogen bonding between the ammonium (-NH~3~⁺) and chloride (Cl⁻) ions.

Comparative Structural Analysis with Enantiomeric Counterpart

The (R)-enantiomer of this compound shares identical connectivity but differs in spatial arrangement at C3. Key comparisons include:

Property (S)-Enantiomer (R)-Enantiomer
Optical rotation Levorotatory (specific rotation unmeasured) Dextrorotatory (mirror-image rotation)
Biological activity Potentially distinct receptor interactions Inverse or null activity in chiral environments
Synthetic routes Asymmetric synthesis required Mirror-image synthetic pathways

The enantiomers’ physicochemical properties (e.g., melting point, solubility) are identical in achiral environments but diverge in chiral matrices, such as enzyme-binding sites.

Tables

Table 1: Molecular identity of (S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride.

Property Value Source
Molecular formula C~10~H~15~ClFNO
Molecular weight 219.68 g/mol
CAS Registry Number 1379964-92-7
SMILES CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Table 2: Hypothetical crystallographic parameters (extrapolated from analogs).

Parameter Value
Crystal system Triclinic
Space group P
Unit cell volume ~890 ų
Z (formula units) 1

Properties

CAS No.

2250242-06-7

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m0./s1

InChI Key

WTBBOHWFRAEYJG-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CCO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amine derivatives, and oxidized products.

Scientific Research Applications

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances its stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a comparative analysis of compounds with structural or functional similarities to (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, based on available evidence:

Compound Key Features Evidence Source
(S)-(+)-1-Methoxy-2-propanol Chiral alcohol with methoxy substitution; lacks aromatic/amino groups. Used in organic synthesis. Kanto Reagents Catalog
(S)-(+)-2-Methoxypropanol Similar to above but with altered methoxy position; no fluorine or aromaticity. Kanto Reagents Catalog
Zygocaperoside (from Z. fabago) Glycoside with triterpenoid backbone; no amino or fluorine substituents. Advanced Pharmaceutical Bulletin
Isorhamnetin-3-O-glycoside Flavonoid glycoside with sugar moiety; structurally unrelated to amino alcohols. Advanced Pharmaceutical Bulletin
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Heterocyclic compound with sulfanyl and trifluoromethyl groups; distinct from amino alcohols. Chemical structure list

Critical Differences

Functional Groups: The target compound features an amino group and 5-fluoro-2-methylphenyl substitution, which are absent in the listed analogues (e.g., methoxypropanols, glycosides). Fluorine substitution in the aromatic ring differentiates it from non-halogenated analogues like Zygocaperoside .

Stereochemical Complexity: The (S)-enantiomer specificity of the target compound contrasts with racemic or non-chiral analogues (e.g., methoxypropanols in ).

Biological Relevance: Amino alcohols often exhibit receptor-binding or enzyme-inhibitory properties, whereas glycosides (e.g., Isorhamnetin-3-O-glycoside ) are typically antioxidants or anti-inflammatory agents.

Pharmacokinetic and Physicochemical Properties

No direct data for the target compound are available in the evidence. However, comparisons can be inferred:

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like methoxypropanols .
  • Metabolic Stability: Fluorine substitution may enhance metabolic stability relative to non-fluorinated compounds .

Recommendations for Future Research

Conduct NMR and mass spectrometry to elucidate the target compound’s structure.

Compare its binding affinity with fluorinated and non-fluorinated amino alcohols.

Explore its stability under physiological conditions relative to hydrochloride salts of similar compounds.

Biological Activity

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant biological activity. Its structure includes an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₅ClFNO
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 2250243-50-4

The presence of the fluorine atom enhances the compound's stability and biological activity, making it a versatile candidate for various applications in drug development.

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride exhibits biological activity primarily through its interactions with enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites on proteins, while the fluorinated aromatic ring contributes to specificity and stability. Research indicates that this compound may inhibit specific enzymes or modulate receptor signaling pathways, which is crucial for its potential therapeutic roles in treating neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to specific sites, altering their function.
  • Receptor Modulation : It can modulate signaling pathways by interacting with receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride exhibits antimicrobial properties. Its interactions with bacterial cell membranes suggest a potential role in inhibiting bacterial growth. The compound has been tested against various strains, demonstrating effective bacteriostatic properties at low concentrations .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these studies suggest significant cytotoxic effects at concentrations as low as 10 µg/mL .

Cell LineIC50 Value (µg/mL)Activity Level
HeLa<10High
MCF-711.20–93.46Moderate to High

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .

Study 1: Enzyme Interaction

A study examining the interaction of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride with specific enzymes revealed that it could act as a biochemical probe for studying enzyme mechanisms. This research highlighted its potential utility in drug discovery processes aimed at targeting enzyme-related diseases.

Study 2: Cancer Cell Line Testing

In another investigation focusing on its anticancer properties, (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride was tested against various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

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